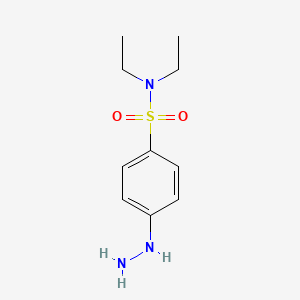
N,N-diethyl-4-hydrazinylBenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-hydrazinylBenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a hydrazinyl group attached to a benzenesulfonamide moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-hydrazinylBenzenesulfonamide typically involves the reaction of p-chlorobenzenesulfonamide with diethylamine and hydrazine hydrate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then precipitated by adding water and purified by washing and drying .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethyl-4-hydrazinylBenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-hydrazinylBenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-hydrazinylBenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death . The compound interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate.
Comparación Con Compuestos Similares
4-Hydrazinylbenzenesulfonamide: Lacks the diethyl groups, resulting in different chemical properties and biological activities.
N-arylpyrazole derivatives: These compounds also contain the sulfonamide moiety and exhibit similar anticancer properties.
Uniqueness: N,N-diethyl-4-hydrazinylBenzenesulfonamide is unique due to the presence of the diethyl groups, which enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature contributes to its potent enzyme inhibitory activity and makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
N,N-diethyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
Clave InChI |
BEXURFYQSQKQFW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















